Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)benzoate
Overview
Description
Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)benzoate is a versatile organic compound characterized by the presence of bromine, cyano, and trifluoromethyl groups on a benzene ring, esterified with ethanol. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The compound can be synthesized through the halogenation of 2-cyano-4-(trifluoromethyl)benzoic acid followed by esterification with ethanol.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with bromine and cyano groups, followed by esterification.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process, where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some modern production facilities may use continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine, leading to the formation of different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Iodides, alkylated derivatives, and amine derivatives.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)benzoate is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)benzoate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-chloro-2-cyano-4-(trifluoromethyl)benzoate
Ethyl 3-bromo-2-fluoro-4-(trifluoromethyl)benzoate
Ethyl 3-bromo-2-cyano-4-methylbenzoate
Uniqueness: Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)benzoate stands out due to the presence of both bromine and cyano groups on the benzene ring, which provides unique reactivity and potential for diverse chemical transformations compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry.
Properties
IUPAC Name |
ethyl 3-bromo-2-cyano-4-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)6-3-4-8(11(13,14)15)9(12)7(6)5-16/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTVIINGGXJOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C(F)(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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